Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
Description
Thiourea derivatives are a class of compounds with diverse applications in catalysis, medicinal chemistry, and materials science. The compound Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- features two 3-bromophenyl groups and morpholine substituents attached to a thiourea backbone. Structural analogs and related bis(thiourea) derivatives highlight its possible properties, which are explored below through comparative analysis.
Properties
CAS No. |
649740-20-5 |
|---|---|
Molecular Formula |
C23H28Br2N4O2S |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C23H28Br2N4O2S/c24-19-5-1-3-17(15-19)21(28-7-11-30-12-8-28)26-23(32)27-22(29-9-13-31-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,32) |
InChI Key |
ATDQWFWTFKHMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the reaction of 3-bromophenyl isothiocyanate with morpholine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-bromophenyl isothiocyanate+morpholine→Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Pharmaceutical Applications
Thiourea derivatives are extensively studied for their biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- has shown potential in the following areas:
- Antimicrobial Activity : Studies have demonstrated that thiourea derivatives can exhibit significant antibacterial effects against various pathogens. For instance, novel thiourea derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as antibacterial agents .
- Anticancer Properties : Thiourea compounds often target protein tyrosine kinases, which are crucial in cancer cell signaling. Research into cyclic compounds containing thiourea functionalities suggests they may be effective in treating oncological disorders .
- Anti-inflammatory Effects : Some thiourea derivatives have been shown to modulate inflammatory responses by inhibiting cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory diseases .
Organic Chemistry Applications
In organic synthesis, thiourea derivatives serve as valuable catalysts due to their ability to stabilize transition states through hydrogen bonding. Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- can be utilized in:
- Organocatalysis : Thioureas are increasingly recognized for their role as organocatalysts in promoting various organic transformations. Their ability to activate substrates makes them essential in synthesizing complex molecules .
- Synthesis of Novel Compounds : The unique structural features of this thiourea derivative allow it to participate in reactions that lead to the formation of new chemical entities with potential therapeutic applications.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of thiourea derivatives and their biological activities is crucial for drug development. Research indicates that modifications to the substituents on the thiourea core can significantly influence its biological properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiourea, N,N'-bis(4-bromophenyl) | Two bromophenyl groups | Strong antibacterial properties |
| Thiourea, N,N'-bis(3,5-bis(trifluoromethyl)phenyl) | Fluorinated phenyl groups | Used extensively as an organocatalyst |
| Thiourea, N-(2-bromophenyl)-N'-(4-fluorobenzoyl) | Bromophenyl and fluorobenzoyl groups | Investigated for PET imaging potential |
The specific combination of substituents in Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- may enhance its biological activity compared to other thioureas, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiourea derivatives:
- A study synthesized novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 3.13 µg/mL .
- Another research highlighted the use of thioureas in catalyzing reactions involving carbon-carbon bond formation through organocatalysis, showcasing their versatility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Thiourea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiourea Derivatives
Bioactivity and Antioxidant Potential
While direct bioactivity data for the target compound is absent, structurally related thioureas demonstrate notable antioxidant and antimicrobial properties:
- 1,3-Bis(3,4-dichlorophenyl)thiourea shows strong radical scavenging (IC₅₀: 45–52 µg/mL in DPPH/ABTS assays) .
- Ortho-fluorinated bis(thioureas) exceed ascorbic acid in antioxidant activity due to fluorine’s electron-withdrawing effects .
- N,N′-bis(4-ethoxyphenyl)thiourea (Etocarlide) has historical use as a bacteriostat, highlighting the role of aryl substituents in bioactivity .
Table 2: Antioxidant Activity of Thiourea Derivatives
Physicochemical Properties and Stability
- Molecular Weight : The target compound’s molecular weight is expected to exceed 600 g/mol (based on piperazine analog, M = 610.45 g/mol ).
- Hydrogen Bonding : Intramolecular N–H···O bonds (common in thioureas with carbonyl groups ) may stabilize the target compound’s structure but reduce metal-coordination capacity.
- Thermal Stability : Bis(thioureas) with aromatic substituents typically exhibit higher melting points (>200°C) due to π-stacking and H-bonding .
Biological Activity
Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a specialized derivative of thiourea with notable biological activities. This compound is characterized by its unique substituents: a 3-bromophenyl group and a 4-morpholinylmethyl group, which contribute to its pharmacological properties. The molecular formula is C_{17}H_{20}BrN_3S, and it has a molecular weight of approximately 360.29 g/mol.
Chemical Structure and Properties
The chemical structure of Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- allows it to participate in various chemical transformations. The presence of the bromophenyl and morpholinyl groups can significantly influence the electron density around the thiourea moiety, impacting its reactivity and biological interactions.
Biological Activities
Thiourea derivatives, including Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-, have been extensively studied for their diverse biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Anticancer Effects : Studies have shown that thiourea derivatives can inhibit the growth of cancer cells. For instance, one study reported that a related thiourea compound displayed an IC50 value of 225 µM against breast cancer cells . The mechanism involves inducing apoptosis and disrupting the cell cycle at the S phase.
- Enzyme Inhibition : Thiourea derivatives are known to inhibit specific enzymes, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in gene expression regulation. This inhibition can lead to altered cellular processes and potential therapeutic effects in cancer treatment.
The mechanism of action for Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- primarily involves its interaction with specific molecular targets within cells. This compound can disrupt normal cellular functions by inhibiting key enzymes involved in metabolic pathways and signal transduction processes. The exact pathways affected can vary based on the specific biological context and target cells.
Comparative Analysis of Thiourea Derivatives
To better understand the unique properties of Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-, it is useful to compare it with other thiourea derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Thiourea, N,N'-bis(4-bromophenyl) | Two bromophenyl groups | Strong antibacterial properties |
| Thiourea, N,N'-bis(3,5-bis(trifluoromethyl)phenyl) | Fluorinated phenyl groups | Used as an organocatalyst |
| Thiourea, N-(2-bromophenyl)-N'-(4-fluorobenzoyl) | Bromophenyl and fluorobenzoyl groups | Investigated for PET imaging potential |
| Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- | 3-Bromophenyl & 4-Morpholinylmethyl | Potential anticancer and antimicrobial agent |
Case Studies and Research Findings
Several studies have investigated the biological activity of thiourea derivatives:
- Anticancer Study : In vitro studies demonstrated that related thioureas could significantly reduce cell viability in MCF-7 breast cancer cells, suggesting apoptotic pathways were activated .
- Antimicrobial Efficacy : A comparative study on various thioureas indicated that those with bromine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria .
- Enzyme Interaction : Research has shown that thioureas can effectively inhibit LSD1 activity, leading to altered gene expression profiles in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
